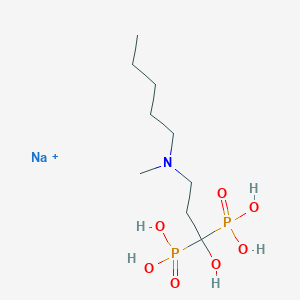

Ibandronate Sodium

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2003 and is indicated for postmenopausal osteoporosis and osteoporosis and has 3 investigational indications.

Ibandronate is a nitrogen-containing bisphosphonate in the same class as alendronate and risedronate. Ibandronate inhibits osteoclast-mediated bone resorption. All of the bisphosphonates prevent the breakdown of bone by bone cells called osteoclasts. In persons who are at high risk for osteoporosis, bisphosphonates not only result in increased amounts of bone and bone strength, they also reduce the risk of hip fractures and other bone fractures.

Properties

IUPAC Name |

sodium;hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NO7P2.Na.H2O/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDRTGFACFYFCT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24NNaO8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00930252 | |

| Record name | Sodium hydrogen {1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl}phosphonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138926-19-9, 138844-81-2 | |

| Record name | Ibandronate sodium [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138926199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hydrogen {1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl}phosphonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N-methyl-N-pentyl) amino-1-hydroxypropane-1,1-diphosphonic acid monosodium salt monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ibandronate sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBANDRONATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J12U072QL0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Ibandronate Sodium on Osteoclasts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibandronate sodium, a potent nitrogen-containing bisphosphonate, is a cornerstone in the management of bone resorption disorders, primarily osteoporosis. Its therapeutic efficacy is rooted in its targeted action on osteoclasts, the principal cells responsible for bone breakdown. This technical guide provides a comprehensive exploration of the molecular and cellular mechanisms through which this compound exerts its inhibitory effects on osteoclasts. We delve into its primary molecular target, the downstream signaling consequences, and the ultimate physiological impact on osteoclast function and survival. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals in the field of bone biology.

Introduction: The Role of Osteoclasts in Bone Remodeling and the Therapeutic Rationale for this compound

Bone is a dynamic tissue that undergoes continuous remodeling, a balanced process of bone resorption by osteoclasts and bone formation by osteoblasts.[1] In pathological conditions such as osteoporosis, an imbalance favoring excessive osteoclast activity leads to a net loss of bone mass, compromising skeletal integrity and increasing fracture risk.[1] this compound, a third-generation bisphosphonate, selectively targets osteoclasts to mitigate this imbalance.[2] Its high affinity for hydroxyapatite, the mineral component of bone, leads to its accumulation at sites of active bone remodeling.[3] During bone resorption, the acidic microenvironment created by osteoclasts facilitates the release and subsequent internalization of ibandronate, leading to high intracellular concentrations within these target cells.[1]

The Primary Molecular Target: Farnesyl Pyrophosphate Synthase (FPPS)

The cornerstone of this compound's mechanism of action is its potent and selective inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1][4] The mevalonate pathway is crucial for the synthesis of isoprenoid lipids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[5] These isoprenoids are essential for the post-translational modification, specifically prenylation, of small GTP-binding proteins (GTPases).[5]

Data Presentation: Inhibition of Human FPPS by Ibandronate and Other Bisphosphonates

The following table summarizes the 50% inhibitory concentrations (IC50) of ibandronate and other clinically relevant nitrogen-containing bisphosphonates on human farnesyl pyrophosphate synthase.

| Bisphosphonate | Initial IC50 (nM) | Final IC50 (nM) (after 10 min preincubation) |

| Ibandronate | 1000 | 25 |

| Zoledronate | 30 | 4.1 |

| Risedronate | 15 | 5.7 |

| Alendronate | 2250 | 260 |

| Pamidronate | 1900 | 353 |

| Data sourced from publicly available research.[2] |

Disruption of Downstream Signaling: The Role of Small GTPases

The inhibition of FPPS by ibandronate leads to a depletion of intracellular FPP and GGPP pools.[6] This, in turn, prevents the prenylation of small GTPases such as Ras, Rho, and Rac.[5] Prenylation is a critical lipid modification that anchors these proteins to cellular membranes, a prerequisite for their biological activity.[7]

The disruption of small GTPase signaling has profound consequences for osteoclast function and survival:

-

Cytoskeletal Organization and Ruffled Border Formation: The Rho family of GTPases (including Rho, Rac, and Cdc42) are master regulators of the actin cytoskeleton.[8] In osteoclasts, a well-organized cytoskeleton is essential for the formation and maintenance of the "ruffled border," a specialized, highly folded plasma membrane domain responsible for secreting acid and proteolytic enzymes to resorb bone.[1] By inhibiting Rho GTPase signaling, ibandronate disrupts the formation of the ruffled border, thereby incapacitating the osteoclast's resorptive machinery.[1]

-

Vesicular Trafficking: Small GTPases also regulate intracellular vesicular transport, a process vital for the delivery of lysosomal enzymes to the ruffled border.[7] Disruption of this process further impairs the osteoclast's ability to degrade the bone matrix.

-

Cell Survival and Apoptosis: The Ras family of GTPases is critically involved in cell survival signaling pathways.[3] By inhibiting Ras prenylation, ibandronate disrupts these pro-survival signals, ultimately leading to the induction of osteoclast apoptosis (programmed cell death).[3][4] This reduction in the overall osteoclast population is a major contributor to the anti-resorptive effect of ibandronate.

Mandatory Visualization: Ibandronate's Mechanism of Action Signaling Pathway

References

- 1. Daily and intermittent oral ibandronate normalize bone turnover and provide significant reduction in vertebral fracture risk: results from the BONE study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Monthly oral ibandronate therapy in postmenopausal osteoporosis: 1-year results from the MOBILE study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of daily and intermittent use of ibandronate on bone mass and bone turnover in postmenopausal osteoporosis: a review of three phase II studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. ClinPGx [clinpgx.org]

- 8. mdpi.com [mdpi.com]

Preclinical Profile of Ibandronate Sodium in Osteoporosis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of Ibandronate Sodium in established animal models of osteoporosis. It details the molecular mechanism of action, common experimental protocols, and summarizes key efficacy data from various studies. The information is intended to serve as a resource for researchers and professionals involved in the development of therapeutics for bone disorders.

Mechanism of Action: Inhibition of Osteoclast-Mediated Bone Resorption

Ibandronate is a potent, nitrogen-containing bisphosphonate that selectively inhibits bone resorption. Its primary mechanism involves the disruption of the mevalonate pathway within osteoclasts, the cells responsible for bone breakdown.[1][2]

Ibandronate specifically targets and inhibits farnesyl pyrophosphate synthase (FPPS) , a key enzyme in the pathway.[1][2] This inhibition prevents the synthesis of essential isoprenoid lipids, namely farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These lipids are crucial for the post-translational modification (prenylation) of small GTPase signaling proteins (e.g., Ras, Rho, Rac).

The disruption of protein prenylation impairs critical osteoclast functions, including the formation of the ruffled border, cytoskeletal organization, and intracellular signaling, ultimately leading to osteoclast apoptosis.[3] This targeted action reduces the overall number and activity of osteoclasts, shifting the balance of bone remodeling in favor of bone formation and leading to an increase in bone mass and strength.[3][4]

Experimental Protocols in Preclinical Osteoporosis Models

The most widely used and accepted animal model for postmenopausal osteoporosis is the ovariectomized (OVX) rat .[1][5] This model effectively mimics the estrogen deficiency-induced bone loss observed in postmenopausal women.

Ovariectomy-Induced Osteoporosis Model: A Typical Workflow

The following diagram outlines a standard experimental workflow for evaluating the efficacy of Ibandronate in an OVX rat model.

Detailed Methodologies

-

Animal Model: Female Wistar or Sprague-Dawley rats are commonly used.[1] Studies often use aged animals (e.g., 8 months old) to better model osteoporosis in an aging population.[6][7]

-

Osteoporosis Induction: Bilateral ovariectomy is performed, typically through a dorsolateral skin incision.[1] A sham operation (ovaries exposed but not removed) is performed on the control group. Successful osteoporosis development is confirmed after a period of 8-10 weeks, characterized by significant bone loss.[7]

-

Treatment Administration: this compound is typically administered via subcutaneous (s.c.) injection.[6][7] Both continuous (daily) and intermittent (e.g., once every 25 days) dosing regimens have been extensively studied to establish the rationale for less frequent clinical dosing.[7][8]

-

Endpoint Analysis:

-

Bone Mineral Density (BMD) and Microarchitecture: Assessed using dual-energy X-ray absorptiometry (DEXA), peripheral quantitative computed tomography (pQCT), and micro-computed tomography (µCT) on skeletal sites like the femur, tibia, and lumbar vertebrae.[5][7]

-

Biomechanical Strength: Evaluated through mechanical tests such as three-point bending of the femur or compression tests of lumbar vertebrae to determine parameters like maximum load to failure (Fmax).[7]

-

Bone Turnover Markers: Serum levels of bone resorption markers (e.g., C-terminal telopeptide of type I collagen, CTX) and bone formation markers (e.g., N-terminal propeptide of type I procollagen, P1NP; osteocalcin) are quantified using ELISA.[5][9]

-

Bone Histomorphometry: Undecalcified bone sections are analyzed to assess cellular and structural parameters, including trabecular bone volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[6]

-

Summary of Preclinical Efficacy Data

Preclinical studies have consistently demonstrated the efficacy of Ibandronate in preventing bone loss, improving bone microarchitecture, and enhancing bone strength in various osteoporosis models. A key finding is that the total cumulative dose of Ibandronate is the primary determinant of its efficacy, regardless of whether it is administered daily or intermittently.[6][8]

Effects on Bone Mineral Density (BMD) and Microarchitecture

The following table summarizes data from a long-term (12-month) study in aged (8-month-old) OVX Wistar rats, with treatment starting 10 weeks post-surgery.

Table 1: Effect of Ibandronate on Lumbar Vertebrae and Tibia in Aged OVX Rats [7]

| Parameter | Sham Control | OVX + Vehicle | OVX + Ibandronate (1.0 µg/kg/day, s.c.) | OVX + Ibandronate (25 µg/kg/25 days, s.c.) |

| Lumbar Vertebrae (pQCT) | ||||

| Total BMD (mg/cm³) | 647 ± 36 | 557 ± 45 | 659 ± 42 | 643 ± 35 |

| Trabecular BMD (mg/cm³) | 406 ± 52 | 291 ± 61 | 413 ± 49 | 399 ± 41 |

| Proximal Tibia (Histomorphometry) | ||||

| Trabecular Bone Volume (% BV/TV) | 26.1 ± 4.5 | 9.8 ± 3.1 | 25.8 ± 5.1 | 24.9 ± 4.8 |

| Trabecular Number (Tb.N, /mm) | 3.1 ± 0.4 | 1.6 ± 0.4 | 3.0 ± 0.5 | 2.9 ± 0.4 |

| Trabecular Separation (Tb.Sp, µm) | 225 ± 35 | 479 ± 98 | 239 ± 41 | 247 ± 39 |

| Data presented as Mean ± SD. |

Effects on Biomechanical Strength

Ibandronate treatment significantly improves the mechanical properties of bone in OVX rats, restoring strength to levels comparable to non-osteoporotic controls.

Table 2: Effect of Ibandronate on Biomechanical Properties in Aged OVX Rats [7]

| Parameter | Sham Control | OVX + Vehicle | OVX + Ibandronate (1.0 µg/kg/day, s.c.) | OVX + Ibandronate (25 µg/kg/25 days, s.c.) |

| Femur Midshaft (3-Point Bending) | ||||

| Max Load (Fmax, N) | 121 ± 13 | 105 ± 11 | 125 ± 12 | 123 ± 10 |

| Lumbar Vertebrae (Compression Test) | ||||

| Max Load (Fmax, N) | 261 ± 41 | 201 ± 39 | 275 ± 45 | 268 ± 40 |

| Data presented as Mean ± SD. |

Effects on Bone Turnover Markers

Ibandronate effectively normalizes the increased rate of bone turnover that occurs following ovariectomy. Studies show a significant reduction in both bone resorption and formation markers.

Table 3: Effect of Ibandronate on Serum Bone Turnover Markers in OVX Rats [5][9]

| Parameter | Model / Study | Sham Control | OVX + Vehicle | OVX + Ibandronate |

| CTX (Resorption Marker) | Sprague-Dawley Rats (8 wks post-OVX) | ~4.2 ng/mL | ~7.2 ng/mL | Significantly Reduced |

| P1NP (Formation Marker) | Sprague-Dawley Rats (12 wks post-OVX) | ~25 ng/mL | ~55 ng/mL | Significantly Reduced |

| Osteocalcin (Formation Marker) | Sprague-Dawley Rats (8 wks post-OVX) | ~25 ng/mL | ~44 ng/mL | Significantly Reduced |

| Specific quantitative data for Ibandronate groups in these marker studies are often presented as percentage reduction rather than absolute values. Clinical studies confirm reductions of 50-60%. Preclinical studies consistently show significant normalization towards sham levels. |

Conclusion

The extensive body of preclinical evidence robustly supports the efficacy and safety of this compound for the treatment of osteoporosis. Studies in the gold-standard OVX rat model, as well as other animal models, consistently demonstrate that Ibandronate effectively prevents estrogen-deficiency-induced bone loss, restores bone microarchitecture and strength, and normalizes bone turnover.[3][4] A key finding from these preclinical investigations is the validation of intermittent dosing regimens, which have shown equivalent efficacy to daily administration based on the total cumulative dose.[1][6] This foundational research has been pivotal in establishing the mechanism of action and guiding the successful clinical development of Ibandronate as a convenient and effective therapy for postmenopausal osteoporosis.

References

- 1. Ibandronate: pharmacology and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of ibandronate on bone quality: preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ibandronate does not reduce the anabolic effects of PTH in ovariectomized rat tibiae: a microarchitectural and mechanical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total administered dose of ibandronate determines its effects on bone mass and architecture in ovariectomized aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of treatment with ibandronate on bone mass, architecture, biomechanical properties, and bone concentration of ibandronate in ovariectomized aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ibandronate in osteoporosis: preclinical data and rationale for intermittent dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Change of Bone Metabolism in Ovariectomized Rats : Analyses of MicroCT Scan and Biochemical Markers of Bone Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e-century.us [e-century.us]

- 9. Daily and intermittent oral ibandronate normalize bone turnover and provide significant reduction in vertebral fracture risk: results from the BONE study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Inhibition: Ibandronate Sodium's Profound Effect on Farnesyl Pyrophosphate Synthase

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action of Ibandronate Sodium, a potent nitrogen-containing bisphosphonate, focusing on its intricate interaction with the enzyme farnesyl pyrophosphate synthase (FPPS). Through a comprehensive review of quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows, this document aims to provide a thorough resource for scientists and professionals in the fields of pharmacology, cell biology, and drug development.

Mechanism of Action: A Targeted Disruption of the Mevalonate Pathway

This compound exerts its therapeutic effects, primarily in the treatment of osteoporosis and other bone-related disorders, by potently and selectively inhibiting farnesyl pyrophosphate synthase (FPPS).[1][2][3] FPPS is a critical enzyme in the mevalonate pathway, responsible for the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoid lipids are essential for the post-translational modification, specifically prenylation, of small GTPase signaling proteins such as Ras, Rho, and Rac.[3]

By inhibiting FPPS, this compound disrupts the prenylation of these vital signaling proteins.[3] This disruption has profound downstream consequences, particularly in osteoclasts, the primary cells responsible for bone resorption. The lack of prenylated GTPases impairs crucial cellular functions in osteoclasts, including the formation of the ruffled border, cytoskeletal organization, and vesicular trafficking, ultimately leading to osteoclast inactivation and apoptosis.[3] This targeted action on osteoclasts is the cornerstone of this compound's efficacy in reducing bone resorption and increasing bone mineral density.

Quantitative Analysis of FPPS Inhibition

The inhibitory potency of this compound against FPPS has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to evaluate its efficacy. Below is a summary of quantitative data from various in vitro studies.

| Bisphosphonate | IC50 (nM) - Initial | IC50 (nM) - Preincubated | Ki (nM) - Final | Reference |

| Ibandronate | 1000 | 25 | ~25 | [4] |

| Alendronate | 2250 | 260 | ~260 | [4] |

| Risedronate | 360 | 5.7 | ~5.7 | [4] |

| Zoledronate | 450 | 4.1 | ~4.1 | [4] |

| Pamidronate | 1900 | 353 | ~353 | [4] |

| Bisphosphonate | IC50 for human FPPS (nM) | Reference |

| Ibandronate | 9.0 | [1] |

| Zoledronate | 2.0 | [1] |

| Risedronate | 2.8 | [1] |

| Alendronate | 23.0 | [1] |

| Pamidronate | 80.0 | [1] |

Experimental Protocols

In Vitro Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds like this compound on FPPS using a radiolabeled substrate.

Objective: To quantify the inhibition of recombinant human FPPS by this compound.

Materials:

-

Recombinant human FPPS

-

[1-14C]Isopentenyl pyrophosphate ([14C]IPP)

-

Geranyl pyrophosphate (GPP)

-

This compound and other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 2 mM DTT)

-

Scintillation cocktail

-

Scintillation counter

-

Microcentrifuge tubes

-

Incubator

Procedure:

-

Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixture containing assay buffer, a fixed concentration of GPP (e.g., 10 µM), and varying concentrations of this compound.

-

Pre-incubation: Add recombinant human FPPS to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding a fixed concentration of [14C]IPP (e.g., 1 µM, with a specific activity of ~50 mCi/mmol).

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes) during which the enzyme is active.

-

Termination of Reaction: Stop the reaction by adding an acidic solution (e.g., 1 M HCl) or by flash freezing.

-

Extraction of Product: Add an organic solvent (e.g., 1-butanol) to the reaction mixture to extract the radiolabeled product, farnesyl pyrophosphate ([14C]FPP). The unreacted hydrophilic substrate, [14C]IPP, will remain in the aqueous phase.

-

Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases.

-

Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Protein Prenylation Assay

This assay measures the inhibitory effect of this compound on protein prenylation within a cellular context.

Objective: To assess the inhibition of protein prenylation in a cell line (e.g., J774 macrophages) treated with this compound.

Materials:

-

J774 macrophage cell line

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

This compound

-

[14C]Mevalonolactone

-

Lysis buffer (e.g., RIPA buffer)

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Autoradiography film or digital imaging system

Procedure:

-

Cell Culture and Treatment: Culture J774 cells to a desired confluency. Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours).

-

Metabolic Labeling: Add [14C]mevalonolactone to the cell culture medium and incubate for a further period (e.g., 16-24 hours) to allow for its incorporation into isoprenoid precursors and subsequent protein prenylation.

-

Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each treatment group by SDS-polyacrylamide gel electrophoresis.

-

Gel Staining and Destaining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands and ensure equal loading.

-

Autoradiography: Dry the gel and expose it to an autoradiography film or a phosphorimager screen to detect the radiolabeled, prenylated proteins.

-

Analysis: Analyze the autoradiogram to observe the dose-dependent decrease in the intensity of radiolabeled protein bands in the this compound-treated samples compared to the control. The inhibition of prenylation is typically observed in proteins with molecular weights in the range of 20-26 kDa, corresponding to small GTPases.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The Mevalonate Pathway and the Site of this compound Inhibition

The following diagram illustrates the mevalonate pathway and highlights the critical inhibitory role of this compound on Farnesyl Pyrophosphate Synthase.

Caption: Inhibition of FPPS by this compound in the Mevalonate Pathway.

Experimental Workflow for FPPS Inhibition Assay

This diagram outlines the key steps involved in the in vitro FPPS inhibition assay.

Caption: Workflow for the in vitro FPPS inhibition assay.

Logical Relationship of FPPS Inhibition to Cellular Effects

This diagram illustrates the logical cascade from FPPS inhibition to the ultimate cellular consequences in osteoclasts.

Caption: Downstream cellular effects of FPPS inhibition by this compound.

Conclusion

This compound's targeted inhibition of farnesyl pyrophosphate synthase is a well-established mechanism that underpins its clinical efficacy. By disrupting the mevalonate pathway and consequently inhibiting protein prenylation, this compound effectively impairs osteoclast function and induces their apoptosis, leading to a significant reduction in bone resorption. The quantitative data consistently demonstrate its high potency, and the detailed experimental protocols provide a framework for further research and drug development in this area. The visualizations presented in this guide offer a clear and concise understanding of the complex signaling pathways and experimental procedures involved. This comprehensive technical guide serves as a valuable resource for researchers and professionals seeking to deepen their understanding of the molecular pharmacology of this compound and its impact on cellular biology.

References

- 1. Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

In Vitro Effects of Ibandronate Sodium on Bone Resorption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibandronate sodium, a potent nitrogen-containing bisphosphonate, is a widely prescribed therapeutic agent for metabolic bone diseases characterized by excessive bone resorption, such as postmenopausal osteoporosis. Its primary mechanism of action involves the direct inhibition of osteoclast activity, the primary cells responsible for bone breakdown. This technical guide provides an in-depth overview of the in vitro effects of this compound on bone resorption. It summarizes key quantitative data from preclinical studies, details common experimental protocols for assessing its efficacy, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

Bone remodeling is a dynamic and continuous physiological process involving the coordinated actions of bone-resorbing osteoclasts and bone-forming osteoblasts. In pathological conditions like osteoporosis, an imbalance in this process, favoring excessive osteoclast activity, leads to a net loss of bone mass and structural integrity, increasing fracture risk. This compound effectively mitigates this by targeting osteoclasts, thereby reducing their resorptive capacity. Understanding the precise in vitro effects of ibandronate is crucial for elucidating its therapeutic mechanisms and for the development of novel anti-resorptive agents.

Mechanism of Action: Inhibition of the Mevalonate Pathway

Ibandronate, like other nitrogen-containing bisphosphonates, exerts its effects by disrupting the mevalonate pathway within osteoclasts.[1] This metabolic cascade is essential for the production of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2] These molecules are critical for the post-translational modification (prenylation) of small GTPase signaling proteins (e.g., Ras, Rho, Rac), which are vital for normal osteoclast function, including cytoskeletal organization, ruffled border formation, and cell survival.[1]

Ibandronate's primary molecular target is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[2] By inhibiting FPPS, ibandronate prevents the synthesis of FPP and GGPP, leading to a cascade of downstream effects that ultimately impair osteoclast function and induce apoptosis.[1]

Signaling Pathway: Ibandronate's Inhibition of the Mevalonate Pathway

Caption: Ibandronate inhibits FPPS in the mevalonate pathway.

Quantitative Data on In Vitro Effects

The following tables summarize quantitative data from various in vitro studies investigating the effects of this compound on osteoclast formation, viability, and resorptive activity.

Table 1: Effect of Ibandronate on Osteoclast Formation and Viability

| Concentration (mol/L) | Effect on Osteoclast Formation | Cell Viability (% of Control) | Source |

| 10⁻⁵ | Most pronounced suppression of multinucleated cell formation | Not specified | [1] |

| 0.3 - 10 µM | Not specified | Unaffected or slightly increased | [3] |

| 30 µM and above | Not specified | Decreased | [3] |

Table 2: Effect of Ibandronate on Bone Resorption Markers

| Concentration | Parameter Measured | Inhibition (%) | Source |

| 0.3 - 100 µM | CTX-I Release (% of control) | Strong inhibition | [3] |

| 0.3 - 100 µM | Calcium Release (% of control) | Strong inhibition | [3] |

| 10⁻⁷ M | Pit Formation (by osteoblasts co-cultured with osteoclasts) | >50% reduction | [4] |

Table 3: Inhibitory Potency of Ibandronate on Farnesyl Pyrophosphate Synthase (FPPS)

| Parameter | Value (nM) | Conditions | Source |

| Initial IC₅₀ | 1000 | Initial rate experiments | [5] |

| Preincubated IC₅₀ | 25 | 10 min preincubation with FPPS | [5] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines common in vitro assays used to evaluate the effects of ibandronate on osteoclast function.

Osteoclast Formation Assay

This assay quantifies the generation of mature, multinucleated osteoclasts from precursor cells.

Protocol:

-

Cell Source: Mouse bone marrow mononuclear cells are commonly used as osteoclast precursors.[1]

-

Cell Culture: Precursor cells are cultured in a suitable medium (e.g., α-MEM) supplemented with macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce osteoclast differentiation.

-

Ibandronate Treatment: Various concentrations of this compound are added to the culture medium.[1] A vehicle control (e.g., phosphate-buffered saline) is run in parallel.[1]

-

Incubation: Cells are incubated for a period sufficient for osteoclast differentiation (typically 7-10 days).

-

Staining: Mature osteoclasts are identified by staining for tartrate-resistant acid phosphatase (TRAP), a characteristic enzyme.[6]

-

Quantification: The number of TRAP-positive, multinucleated (≥3 nuclei) cells is counted under a microscope.[1]

Workflow: Osteoclast Formation Assay

Caption: Workflow for the in vitro osteoclast formation assay.

Bone Resorption Pit Assay

This assay directly measures the resorptive activity of mature osteoclasts by quantifying the pits they create on a bone-like substrate.

Protocol:

-

Substrate Preparation: Bone slices (e.g., dentin or ivory) or calcium phosphate-coated plates are placed in culture wells.[7][8]

-

Cell Seeding: Mature osteoclasts, generated as described in the formation assay, are seeded onto the substrates.

-

Ibandronate Treatment: The cultures are treated with different concentrations of this compound.

-

Incubation: The cells are incubated for a period that allows for detectable resorption (e.g., 48-72 hours).

-

Cell Removal: At the end of the incubation, the cells are removed from the substrate using sonication or treatment with sodium hypochlorite.[7]

-

Staining: The resorption pits are visualized by staining with toluidine blue or silver nitrate.[7][8]

-

Quantification: The total area of the resorption pits is measured using image analysis software (e.g., ImageJ).[8]

Workflow: Bone Resorption Pit Assay

Caption: Workflow for the in vitro bone resorption pit assay.

Influence on Osteoblast-Osteoclast Communication

The RANK/RANKL/OPG signaling axis is a critical regulator of bone remodeling. RANKL, expressed by osteoblasts, binds to its receptor RANK on osteoclast precursors, promoting their differentiation and activation. Osteoprotegerin (OPG), also secreted by osteoblasts, acts as a decoy receptor for RANKL, inhibiting osteoclastogenesis. Some studies have investigated the effect of ibandronate on this system, with some in vitro evidence suggesting that nitrogen-containing bisphosphonates can increase RANKL gene expression in human osteoblasts at high concentrations.[9] However, other studies have not observed significant changes in the gene expression of the OPG/RANK/RANKL system in peripheral blood mononuclear cells following ibandronate treatment in vivo.[10][11]

Logical Relationship: RANK/RANKL/OPG Signaling

Caption: The RANK/RANKL/OPG signaling pathway in bone remodeling.

Conclusion

In vitro studies have been instrumental in defining the cellular and molecular mechanisms by which this compound inhibits bone resorption. The primary mechanism involves the inhibition of FPPS within the mevalonate pathway of osteoclasts, leading to impaired function and increased apoptosis. Quantitative assays consistently demonstrate a dose-dependent reduction in osteoclast formation and resorptive activity. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the efficacy of ibandronate and other anti-resorptive compounds. Further research into the nuanced effects of ibandronate on osteoblast-osteoclast communication will continue to refine our understanding of its therapeutic actions.

References

- 1. In vitro osteoclast-suppressing effect of sodium ibandronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bisphosphonates induce osteoblasts to secrete an inhibitor of osteoclast-mediated resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. worldscientific.com [worldscientific.com]

- 7. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Influence of bisphosphonates on the osteoblast RANKL and OPG gene expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Assessment of OPG/RANK/RANKL gene expression levels in peripheral blood mononuclear cells (PBMC) after treatment with strontium ranelate and ibandronate in patients with postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ibandronate Sodium in Inducing Osteoclast Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibandronate sodium, a potent nitrogen-containing bisphosphonate, is a cornerstone in the management of bone resorption disorders, primarily through its ability to induce osteoclast apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this process. We detail the inhibition of the mevalonate pathway, the subsequent disruption of essential cellular processes, and the activation of the apoptotic cascade. This guide synthesizes quantitative data from multiple studies into comprehensive tables and provides detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of ibandronate's mode of action on osteoclasts.

Introduction

Osteoclasts are multinucleated cells of hematopoietic origin responsible for bone resorption, a critical process in bone remodeling and calcium homeostasis.[1] In pathological conditions such as osteoporosis, excessive osteoclast activity leads to a net loss of bone mass, increasing fracture risk.[1] Nitrogen-containing bisphosphonates (N-BPs), including this compound, are a class of drugs that effectively inhibit osteoclast-mediated bone resorption.[2][3] A primary mechanism of their action is the induction of osteoclast apoptosis, which reduces the number of active bone-resorbing cells.[1][4] This document serves as a technical resource, elucidating the core mechanisms by which ibandronate induces this programmed cell death in osteoclasts.

Molecular Mechanism of Action

Ibandronate's pro-apoptotic effect on osteoclasts is a direct consequence of its inhibitory action on farnesyl pyrophosphate synthase (FPPS) , a key enzyme in the mevalonate pathway .[1][5][6]

The Mevalonate Pathway and its Inhibition

The mevalonate pathway is a crucial metabolic cascade responsible for the synthesis of cholesterol and various non-sterol isoprenoids.[7][8] Two of these isoprenoids, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) , are essential for the post-translational modification of small GTP-binding proteins, a process known as prenylation.[6][7]

Ibandronate, once internalized by the osteoclast, directly binds to and inhibits FPPS.[1][6] This inhibition blocks the synthesis of both FPP and GGPP.[5] The lack of these isoprenoid lipids prevents the prenylation of small GTPases such as Ras, Rho, and Rac.[1][7]

Disruption of Small GTPase Function

Prenylation is critical for the proper localization and function of small GTPases, which act as molecular switches in a multitude of cellular processes vital for osteoclast function and survival, including:

-

Cytoskeletal Organization: Essential for the formation and maintenance of the ruffled border, the primary site of bone resorption.[1]

-

Vesicular Trafficking: Crucial for the transport of lysosomal enzymes and protons to the ruffled border.

-

Cell Survival Signaling: Regulates pro-survival and anti-apoptotic pathways.[9]

By inhibiting the prenylation of these critical signaling proteins, ibandronate disrupts these fundamental cellular activities, leading to osteoclast dysfunction and ultimately triggering the apoptotic cascade.[1][6]

Activation of the Apoptotic Cascade

The disruption of cellular function by ibandronate culminates in the activation of the intrinsic apoptotic pathway. This is characterized by:

-

Caspase Activation: Ibandronate treatment leads to the activation of effector caspases, particularly caspase-3 , a key executioner of apoptosis.[2][10] The activation of caspase-3 is a critical step in the apoptotic process, leading to the cleavage of various cellular substrates and the characteristic morphological changes of apoptosis.[4][10]

-

Morphological Changes: Osteoclasts undergoing ibandronate-induced apoptosis exhibit classic apoptotic features, including cell shrinkage, chromatin condensation, and nuclear fragmentation.[11]

Quantitative Data on Ibandronate's Effects

The following tables summarize quantitative data on the effects of ibandronate on osteoclast function and survival from various in vitro studies.

Table 1: Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by Ibandronate

| Parameter | Value | Reference |

| Initial IC50 | 1000 nM | [12] |

| Final IC50 (after 10 min preincubation) | 25 nM | [12] |

Table 2: Dose-Dependent Effects of Ibandronate on Osteoclast Formation and Bone Resorption

| Concentration | Effect on Osteoclast Formation | Effect on Bone Resorption | Reference |

| 10⁻⁵ mol/L | Pronounced suppression of OCL formation | Significantly suppressed | [13] |

| 10⁻⁷ M | Induces osteoblasts to secrete an osteoclast inhibitor, reducing pit formation by >50% | Reduces pit formation by >50% | [14] |

| 0.3 - 100 µM | Not directly measured | Strongly inhibited at all concentrations | [15] |

| 30 µM and above | Decreased cell viability | Not directly measured | [15] |

| 0.3 - 10 µM | Unaffected or slightly increased cell viability | Strongly inhibited | [15] |

Table 3: Effects of Ibandronate on Osteoclast-Related Parameters in an In Vivo Myeloma Model

| Treatment Group | Onset of Paraplegia (mean day) | Number of Lytic Lesions | Bone Resorption Surface Area (mm²) | Osteoclast Stimulatory Activity (OSA) | Reference |

| Group 1 (started day -7) | 32 | Significantly decreased | Significantly decreased | Lowest | [16] |

| Group 2 (started day 0) | 27 | Significantly decreased | Significantly decreased | Decreased | [16] |

| Group 3 (started day +7) | 27 | Significantly decreased | Significantly decreased | Decreased | [16] |

| Group 4 (started day +14) | 27 | No significant difference from control | No significant difference from control | Less effect | [16] |

| Group 5 (Control) | 27 | - | - | Highest | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of ibandronate on osteoclast apoptosis.

Generation of Murine Osteoclasts from Bone Marrow Macrophages

This protocol describes the in vitro generation of osteoclasts from mouse bone marrow precursor cells.

-

Isolation of Bone Marrow Cells:

-

Euthanize a 6- to 8-week-old mouse by an approved method.

-

Dissect the femurs and tibias and remove the surrounding soft tissue.

-

Cut the ends of the bones and flush the marrow cavity with α-MEM (Minimum Essential Medium Alpha) using a 25-gauge needle and syringe.

-

Collect the bone marrow cell suspension and centrifuge at 1,500 rpm for 5 minutes.

-

Resuspend the cell pellet in α-MEM containing 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Culture of Bone Marrow Macrophages:

-

Plate the bone marrow cells in a T-75 flask and culture in the presence of 30 ng/mL M-CSF (Macrophage Colony-Stimulating Factor) for 3 days to generate bone marrow macrophages (BMMs).

-

On day 3, detach the adherent BMMs using trypsin-EDTA.

-

-

Osteoclast Differentiation:

-

Seed the BMMs in 96-well plates at a density of 1 x 10⁴ cells/well.

-

Culture the cells in α-MEM supplemented with 10% FBS, 30 ng/mL M-CSF, and 50 ng/mL RANKL (Receptor Activator of Nuclear Factor-κB Ligand) to induce osteoclast differentiation.

-

Replace the medium every 2-3 days.

-

Mature, multinucleated osteoclasts typically form within 4-6 days.

-

TRAP (Tartrate-Resistant Acid Phosphatase) Staining

This protocol is for identifying osteoclasts, which are rich in the enzyme TRAP.

-

Fixation:

-

After the desired culture period, remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

-

Wash the cells three times with deionized water.

-

-

Staining:

-

Prepare the TRAP staining solution according to the manufacturer's instructions (e.g., using a commercially available kit containing Fast Red Violet LB salt and naphthol AS-MX phosphate). The solution should contain tartrate to inhibit non-osteoclastic acid phosphatase activity.

-

Incubate the fixed cells with the TRAP staining solution at 37°C for 30-60 minutes, protected from light.

-

Rinse the cells with deionized water.

-

-

Quantification:

-

TRAP-positive cells (appearing red/purple) with three or more nuclei are counted as osteoclasts.

-

Quantify the number of osteoclasts per well using a light microscope.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis

This assay detects DNA fragmentation, a hallmark of apoptosis.

-

Cell Preparation:

-

Culture and treat osteoclasts with ibandronate as described previously.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

-

Permeabilization:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells with PBS.

-

-

Labeling:

-

Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber, protected from light.

-

Wash the cells with PBS.

-

-

Counterstaining and Imaging:

-

Counterstain the cell nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).

-

Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive (apoptotic) nuclei will exhibit bright fluorescence.

-

Caspase-3 Activity Assay

This colorimetric or fluorometric assay quantifies the activity of caspase-3.

-

Cell Lysis:

-

Culture and treat osteoclasts with ibandronate.

-

Lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Assay Reaction:

-

Determine the protein concentration of the cell lysate.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement:

-

Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

-

The increase in absorbance or fluorescence is proportional to the caspase-3 activity in the sample.

-

Visualizations

Signaling Pathway

Caption: Ibandronate-induced osteoclast apoptosis signaling pathway.

Experimental Workflow

Caption: Workflow for studying ibandronate's effect on osteoclasts.

Conclusion

This compound effectively induces osteoclast apoptosis by targeting a critical enzyme, FPPS, within the mevalonate pathway. This targeted inhibition disrupts essential cellular functions by preventing the prenylation of small GTPases, ultimately leading to the activation of the caspase cascade and programmed cell death. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further understand and leverage this therapeutic mechanism for the treatment of bone disorders. The visualization of the signaling pathway and experimental workflows provides a clear and concise overview of the core concepts. Further research into the nuanced downstream effects of ibandronate and the potential for combination therapies will continue to refine our understanding and application of this important class of drugs.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ibandronate: a clinical pharmacological and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Promotion of osteoclast survival and antagonism of bisphosphonate-induced osteoclast apoptosis by glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Positive and negative regulators of osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Visualization of bisphosphonate-induced caspase-3 activity in apoptotic osteoclasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of ibandronate-hydroxyapatite on resorptive activity of osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. In vitro osteoclast-suppressing effect of sodium ibandronate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bisphosphonates induce osteoblasts to secrete an inhibitor of osteoclast-mediated resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Ibandronate decreases bone disease development and osteoclast stimulatory activity in an in vivo model of human myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Ibandronate Sodium in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of Ibandronate Sodium, a potent nitrogen-containing bisphosphonate, in key animal models used in preclinical research. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in rats, dogs, and monkeys is critical for the design and interpretation of non-clinical safety and efficacy studies, and for informing clinical trial design.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in rats, dogs, and monkeys following oral (PO) and intravenous (IV) administration. It is important to note that oral bioavailability is consistently low across all species, a characteristic feature of bisphosphonates.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Half-life (t½) | Reference |

| Oral | 150 mg (equivalent) | 653 ± 0.097 | Not Reported | 6899.25 ± 3.467 | ~1 or less | Not Reported | [1] |

| Intravenous | Not Specified | Not Reported | Not Reported | Not Reported | - | 400-500 days (bone) | [2] |

| Subcutaneous | Not Specified | Not Reported | Not Reported | Not Reported | 100% | Not Reported | [2] |

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Half-life (t½) (h) | Reference |

| Oral | Not Specified | Not Reported | 0.5 - 1 | Not Reported | ~1 or less | ~56 | [3] |

| Intravenous | Not Specified | Not Reported | Not Applicable | Not Reported | - | ~56 | [3] |

Table 3: Pharmacokinetic Parameters of this compound in Monkeys

| Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Half-life (t½) | Reference |

| Intravenous | 10, 30, or 150 µg/kg | Not Reported | Not Applicable | Not Reported | - | Not Reported | [4] |

Note: Specific Cmax, Tmax, and AUC values for monkeys were not available in the reviewed literature. The study focused on the prevention of bone loss with intermittent IV administration.

Key Pharmacokinetic Characteristics Across Species

-

Absorption: Oral absorption of ibandronate is very poor in all animal models, with bioavailability generally reported to be 1% or less.[3] Co-administration with food significantly reduces absorption.

-

Distribution: Ibandronate rapidly clears from the plasma and has a high affinity for bone, where it is sequestered.[5] This is reflected by a large volume of distribution (e.g., 10 L/kg in dogs).[3] Plasma protein binding is high, ranging from 80-99% in rats, dogs, and humans.[2] Ibandronate does not cross the blood-brain barrier.[2]

-

Metabolism: There is no evidence of ibandronate metabolism in rats or dogs.[2] The drug is not metabolized by human liver microsomes in vitro.[5]

-

Elimination: The primary route of elimination for absorbed ibandronate is renal excretion of the unchanged drug.[3] A significant portion of the administered dose (approximately 40-50%) is taken up by and stored in the bone.[3] The terminal half-life in bone is very long, estimated to be 400-500 days in rats.[2]

Experimental Protocols

The following are detailed, representative methodologies for key experiments in the pharmacokinetic evaluation of this compound in animal models. These protocols are synthesized from best practices and available literature.

Oral Administration (Gavage) in Rats

Objective: To determine the pharmacokinetic profile of this compound following a single oral dose.

Materials:

-

This compound

-

Vehicle (e.g., sterile water for injection, 0.5% carboxymethylcellulose)

-

Oral gavage needles (stainless steel, bulb-tipped, appropriate size for rats)

-

Syringes

-

Animal balance

-

Male Sprague-Dawley rats (or other appropriate strain), fasted overnight with free access to water.

Procedure:

-

Dose Preparation: Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration.

-

Animal Handling: Weigh each rat to determine the precise volume of the dosing solution to be administered.

-

Administration:

-

Gently restrain the rat.

-

Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth into the stomach.

-

Carefully insert the gavage needle into the esophagus and advance it into the stomach.

-

Administer the calculated dose volume slowly and smoothly.

-

Withdraw the gavage needle carefully.

-

-

Post-Dose Monitoring: Observe the animal for any signs of distress immediately after dosing and at regular intervals.

Intravenous Administration in Dogs

Objective: To determine the pharmacokinetic profile of this compound following a single intravenous bolus injection.

Materials:

-

This compound sterile solution for injection

-

Syringes and needles (appropriate gauge for canine veins)

-

Intravenous catheter (optional, for repeated sampling)

-

Clippers and surgical scrub

-

Tourniquet

-

Beagle dogs (or other appropriate breed), fasted overnight with free access to water.

Procedure:

-

Dose Preparation: Prepare the sterile this compound solution for injection.

-

Animal Preparation:

-

Gently restrain the dog.

-

Clip the fur over the cephalic or saphenous vein.

-

Aseptically prepare the injection site using a surgical scrub.

-

-

Administration:

-

Apply a tourniquet proximal to the injection site to distend the vein.

-

Insert the needle or catheter into the vein. Confirm proper placement by observing a flashback of blood.

-

Release the tourniquet.

-

Inject the this compound solution at a slow, controlled rate.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent hematoma formation.

-

-

Post-Dose Monitoring: Monitor the dog for any adverse reactions.

Blood Sample Collection and Processing

Objective: To obtain plasma samples for the quantification of this compound concentrations.

Materials:

-

Blood collection tubes (e.g., containing K2-EDTA or heparin)

-

Syringes and needles or cannulas

-

Centrifuge

-

Pipettes

-

Cryovials for plasma storage

Procedure:

-

Blood Collection:

-

At predetermined time points post-dosing (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours), collect blood samples from a suitable site (e.g., tail vein in rats, cephalic or jugular vein in dogs).

-

The volume of blood collected should be minimized and not exceed institutional guidelines.

-

-

Plasma Separation:

-

Immediately after collection, gently invert the blood tubes to mix with the anticoagulant.

-

Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

-

-

Sample Storage:

-

Carefully pipette the plasma supernatant into labeled cryovials.

-

Store the plasma samples at -80°C until analysis.

-

Bioanalytical Method: LC-MS/MS

Objective: To quantify the concentration of this compound in plasma samples.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of drugs in biological matrices.

Generalized Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Perform a protein precipitation step by adding a solvent like acetonitrile or methanol (often containing an internal standard).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

The supernatant may be further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

-

Chromatographic Separation:

-

Inject the prepared sample onto a suitable HPLC or UPLC column (e.g., a C18 column).

-

Use a mobile phase gradient (e.g., a mixture of an aqueous buffer with an organic solvent like acetonitrile or methanol) to separate ibandronate from other plasma components.

-

-

Mass Spectrometric Detection:

-

The eluent from the chromatography system is introduced into the mass spectrometer.

-

Ibandronate is ionized (e.g., using electrospray ionization - ESI).

-

The precursor ion corresponding to ibandronate is selected and fragmented.

-

Specific product ions are monitored for quantification (Multiple Reaction Monitoring - MRM).

-

-

Quantification:

-

A calibration curve is constructed using standards of known ibandronate concentrations in the same biological matrix.

-

The concentration of ibandronate in the unknown samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action: Inhibition of the Mevalonate Pathway

Ibandronate, like other nitrogen-containing bisphosphonates, exerts its pharmacological effect by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This inhibition disrupts the prenylation of small GTPase signaling proteins, which is essential for osteoclast function and survival, ultimately leading to reduced bone resorption.

Caption: Mechanism of action of this compound via inhibition of FPPS.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of an orally administered compound in an animal model.

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

References

- 1. Enhancement of Oral Bioavailability of Ibandronate Through Gastroretentive Raft Forming Drug Delivery System: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Ibandronate in osteoporosis: preclinical data and rationale for intermittent dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ibandronate: a clinical pharmacological and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular intricacies: Ibandronate Sodium's Targeting of the Mevalonate Pathway

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

Ibandronate Sodium, a potent nitrogen-containing bisphosphonate (N-BP), is a cornerstone in the management of osteoporosis and other bone-related diseases. Its therapeutic efficacy is intrinsically linked to its precise molecular targeting within the mevalonate pathway, a critical metabolic route for the synthesis of cholesterol and essential isoprenoid lipids. This technical guide provides an in-depth exploration of the molecular targets of this compound, with a primary focus on its potent inhibition of Farnesyl Pyrophosphate Synthase (FPPS). We will delve into the quantitative aspects of this inhibition, detail the experimental protocols for its characterization, and visualize the downstream signaling consequences and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of bisphosphonate pharmacology and the development of novel therapeutics targeting the mevalonate pathway.

Introduction: The Mevalonate Pathway as a Therapeutic Target

The mevalonate pathway is a highly conserved metabolic cascade that commences with acetyl-CoA and culminates in the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[1]. These five-carbon isoprenoid precursors are fundamental building blocks for a vast array of biomolecules, including cholesterol, steroid hormones, and non-sterol isoprenoids. A critical branch of this pathway is dedicated to the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoid lipids are essential for a post-translational modification process known as protein prenylation.

Protein prenylation involves the covalent attachment of FPP (farnesylation) or GGPP (geranylgeranylation) to conserved cysteine residues at the C-terminus of specific proteins, most notably small GTP-binding proteins of the Ras superfamily (e.g., Ras, Rho, Rac)[2][3]. This lipid modification is crucial for the proper membrane localization and function of these signaling proteins, which act as molecular switches in a multitude of cellular processes, including cell proliferation, apoptosis, cytoskeletal organization, and vesicular trafficking[4][5].

The profound reliance of osteoclasts, the primary cells responsible for bone resorption, on a functional mevalonate pathway makes it an attractive target for therapeutic intervention in bone diseases characterized by excessive bone loss. Nitrogen-containing bisphosphonates, such as this compound, have been specifically designed to exploit this dependency.

This compound's Primary Molecular Target: Farnesyl Pyrophosphate Synthase (FPPS)

The principal molecular target of this compound within the mevalonate pathway is the enzyme Farnesyl Pyrophosphate Synthase (FPPS) [6][7][8]. FPPS is a key enzyme that catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to produce FPP[9]. Ibandronate, as a structural analog of the natural substrate, geranyl pyrophosphate (GPP), acts as a potent and selective inhibitor of FPPS[10][11].

The inhibitory mechanism is multifaceted. Ibandronate binds to the GPP binding site of FPPS, effectively blocking the enzyme's catalytic activity. This inhibition is time-dependent, with the potency of ibandronate increasing with preincubation time[12]. The binding of ibandronate to FPPS prevents the synthesis of FPP and, consequently, the downstream production of GGPP[10][13].

The inhibition of FPPS by ibandronate is highly potent, as evidenced by its low nanomolar to micromolar half-maximal inhibitory concentrations (IC50).

Data Presentation: Quantitative Inhibition of FPPS by Ibandronate

The following table summarizes the reported IC50 values for Ibandronate's inhibition of human FPPS and its effects on cell proliferation.

| Parameter | Value | Cell/Enzyme System | Reference |

| FPPS Inhibition (Initial) | 1000 nM | Human FPPS | [12] |

| FPPS Inhibition (Pre-incubated) | 25 nM | Human FPPS | [12] |

| FPPS Inhibition | 1.8 µM | Human FPPS | [14] |

| Cell Growth Inhibition (MCF-7) | ~100 µM | Human Breast Cancer Cells | [6] |

| Cell Growth Inhibition (IBEP-2) | ~100 µM | Human Breast Cancer Cells | [6] |

| Cell Growth Inhibition (MDA-MB-231) | ~300 µM | Human Breast Cancer Cells | [6] |

Downstream Consequences of FPPS Inhibition: Disruption of Protein Prenylation and Signaling Cascades

The inhibition of FPPS by this compound triggers a cascade of downstream molecular events, the most critical being the disruption of protein prenylation[2][4]. The depletion of intracellular pools of FPP and GGPP prevents the farnesylation and geranylgeranylation of small GTPases, including Ras, Rho, and Rac[3][15].

Unprenylated small GTPases are unable to anchor to the cell membrane, rendering them inactive and unable to participate in their respective signaling pathways[15]. This disruption has profound consequences for osteoclast function and survival:

-

Cytoskeletal Disorganization: The Rho family of GTPases (Rho, Rac, Cdc42) are master regulators of the actin cytoskeleton. Their inactivation leads to the disruption of the osteoclast's ruffled border, a specialized membrane structure essential for bone resorption, and the disassembly of the actin ring, which is crucial for the attachment of the osteoclast to the bone surface[7][16].

-

Induction of Apoptosis: The inhibition of Ras and other pro-survival signaling pathways, coupled with the overall cellular stress caused by the disruption of the mevalonate pathway, leads to the induction of osteoclast apoptosis (programmed cell death)[7].

-

Inhibition of Vesicular Trafficking: Rab proteins, another class of small GTPases, are critical for vesicular transport. Their impaired function due to lack of prenylation disrupts the trafficking of lysosomal enzymes required for the degradation of the bone matrix.

The following diagram illustrates the central role of FPPS in the mevalonate pathway and the downstream signaling pathways affected by this compound.

Experimental Protocols for Assessing FPPS Inhibition

The inhibitory activity of this compound on FPPS can be determined using various in vitro enzyme assays. The two most common methods are the radiochemical assay and the continuous fluorescence-based assay.

Radiochemical FPPS Assay

This classic method directly measures the enzymatic activity of FPPS by quantifying the incorporation of a radiolabeled substrate into the final product.

Principle: The assay utilizes [1-14C]-isopentenyl pyrophosphate ([14C]-IPP) as a substrate. In the presence of FPPS and the co-substrate geranyl pyrophosphate (GPP), [14C]-IPP is incorporated into farnesyl pyrophosphate (FPP). The reaction is stopped, and the radiolabeled FPP product is separated from the unreacted [14C]-IPP substrate, typically by thin-layer chromatography (TLC)[12][17]. The amount of radioactivity in the FPP spot is then quantified using a scintillation counter or phosphorimager, which is directly proportional to the enzyme activity. The inhibitory effect of ibandronate is determined by measuring the reduction in FPP formation in the presence of the compound.

Detailed Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl2, and a reducing agent like DTT.

-

Enzyme and Inhibitor Incubation: Recombinant human FPPS is pre-incubated with varying concentrations of this compound for a defined period (e.g., 10 minutes) at 37°C to allow for time-dependent inhibition.

-

Substrate Addition: The enzymatic reaction is initiated by the addition of a substrate mixture containing GPP and [14C]-IPP.

-

Reaction Incubation: The reaction is allowed to proceed for a specific time (e.g., 15-30 minutes) at 37°C.

-

Reaction Termination: The reaction is stopped by the addition of an acidic solution (e.g., HCl) or a quenching solution.

-

Product Extraction: The lipid-soluble FPP is extracted from the aqueous reaction mixture using an organic solvent (e.g., butanol or hexane).

-

TLC Separation: The extracted product is spotted onto a TLC plate, which is then developed in a suitable solvent system to separate FPP from IPP.

-

Quantification: The TLC plate is dried, and the radioactivity of the FPP spot is quantified using a radio-TLC scanner, phosphorimager, or by scraping the spot and performing liquid scintillation counting[17][18].

-

Data Analysis: The percentage of inhibition is calculated for each ibandronate concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Continuous Fluorescence-Based FPPS Assay

This method offers a non-radioactive and high-throughput alternative for measuring FPPS activity and its inhibition.

Principle: This assay employs a coupled-enzyme system[1][13]. In the first step, FPPS synthesizes FPP from IPP and GPP. In the second step, the newly formed FPP is used as a substrate by a second enzyme, protein farnesyltransferase (PFTase). PFTase catalyzes the transfer of the farnesyl group from FPP to a dansylated peptide substrate. The farnesylation of the dansylated peptide results in a significant increase in its fluorescence quantum yield. The rate of increase in fluorescence is directly proportional to the rate of FPP production by FPPS.

Detailed Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl2, ZnCl2, and DTT. Prepare solutions of the substrates (IPP and GPP), the dansylated peptide, and the enzymes (FPPS and PFTase).

-

Assay Setup: In a 96-well microplate, add the reaction buffer, substrates, and dansylated peptide to each well.

-

Inhibitor Addition: Add varying concentrations of this compound to the appropriate wells.

-

Enzyme Addition: Initiate the reaction by adding a mixture of FPPS and PFTase to each well.

-

Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths typically around 340 nm and 505 nm, respectively[13].

-

Data Analysis: The initial rate of the reaction (the slope of the fluorescence versus time curve) is calculated for each ibandronate concentration. The percentage of inhibition is determined, and the IC50 value is calculated from a dose-response curve.

Experimental Workflow for Studying the Effects of Ibandronate on Osteoclasts

Investigating the cellular effects of this compound on its primary target cells, the osteoclasts, requires a well-defined experimental workflow. The following diagram outlines a typical workflow, from cell culture to the assessment of key cellular and molecular endpoints.

Conclusion

This compound exerts its potent anti-resorptive effects through the targeted inhibition of Farnesyl Pyrophosphate Synthase in the mevalonate pathway. This specific molecular action leads to a depletion of essential isoprenoid lipids, FPP and GGPP, thereby disrupting the prenylation of small GTP-binding proteins that are critical for osteoclast function and survival. The consequence is a profound impairment of bone resorption and an increase in osteoclast apoptosis. The quantitative data on FPPS inhibition and the detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intricate pharmacology of this compound and to explore novel therapeutic strategies targeting the mevalonate pathway. The visualization of the affected signaling cascades and the experimental workflow serves as a practical roadmap for designing and executing robust in vitro studies in this field. As our understanding of the molecular intricacies of bisphosphonate action continues to evolve, so too will our ability to develop more effective and safer treatments for a range of skeletal and proliferative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]